Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate

Description

Systematic Nomenclature and Molecular Formula

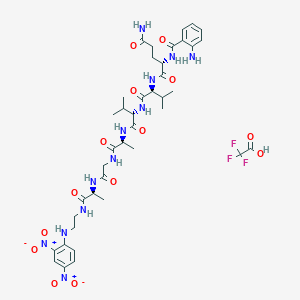

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex peptide structures. According to PubChem database records, the complete systematic name is (2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide; 2,2,2-trifluoroacetic acid. This extensive nomenclature reflects the compound's complex peptide backbone structure with specific stereochemical configurations at each amino acid residue.

The molecular formula varies depending on whether the trifluoroacetate counterion is included in the calculation. The base peptide structure without the trifluoroacetate salt has the molecular formula C38H54N12O12 with a molecular weight of 870.92 g/mol. When accounting for the trifluoroacetate counterion, the complete salt form exhibits the molecular formula C40H55F3N12O14 with a corresponding molecular weight of 984.9 g/mol. The Chemical Abstracts Service registry number for this compound is 152390-52-8, which uniquely identifies this specific chemical entity in scientific databases.

| Property | Base Peptide | Trifluoroacetate Salt |

|---|---|---|

| Molecular Formula | C38H54N12O12 | C40H55F3N12O14 |

| Molecular Weight | 870.92 g/mol | 984.9 g/mol |

| CAS Registry Number | 152390-52-8 | 152390-52-8 |

| PubChem CID | - | 145707514 |

The structural components of this compound include several distinct functional regions that contribute to its biological activity. The N-terminal 2-aminobenzoyl group serves as the fluorescent donor moiety, while the C-terminal ethylenediamine-2,4-dinitrophenyl group functions as the fluorescence quencher. The central peptide sequence Gln-Val-Val-Ala-Gly-Ala represents the cleavage-sensitive region derived from cystatin inhibitor sequences. This design enables the compound to function as an intramolecularly quenched fluorescent substrate, where enzymatic cleavage separates the fluorophore and quencher, resulting in measurable fluorescence enhancement.

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound are influenced by several structural factors including the peptide backbone flexibility, side chain interactions, and the presence of the bulky fluorophore and quencher groups. Conformational analysis of such complex peptide structures typically requires sophisticated computational methods including force field calculations and molecular dynamics simulations. The compound's flexibility is evidenced by PubChem's notation that conformer generation is challenging due to the molecule's high degree of rotational freedom.

The presence of multiple amino acid residues with varying side chain properties creates a complex conformational landscape. The valine residues contribute significant steric bulk through their branched aliphatic side chains, while the glycine residue provides conformational flexibility as a hinge region. The glutamine residue introduces polar functionality that can participate in hydrogen bonding interactions, potentially stabilizing certain conformational states. The overall peptide backbone adopts extended conformations typical of short peptide substrates, though specific conformational preferences may be influenced by intramolecular interactions between the terminal fluorophore and quencher groups.

Molecular modeling studies of related papain substrates have demonstrated that the QVVA sequence adopts specific conformations when bound to the enzyme active site. These studies suggest that the peptide backbone can accommodate the geometric requirements for productive enzyme-substrate interactions while maintaining appropriate positioning of the fluorophore and quencher groups. The conformational flexibility of the ethylenediamine linker connecting the peptide to the dinitrophenyl quencher allows for optimal positioning of the quenching group relative to the aminobenzoyl fluorophore in the uncleaved state.

Trifluoroacetate Counterion Interactions and Salt Formation

The trifluoroacetate counterion plays a crucial role in the compound's chemical properties and stability characteristics. Trifluoroacetic acid is commonly employed in peptide synthesis and purification procedures due to its strong acidic properties and compatibility with solid-phase synthesis methods. In the context of this fluorogenic substrate, the trifluoroacetate functions as a counterion to balance the positive charge contributed by basic amino acid residues and the protonated amino groups present in the peptide structure.

Recent research has revealed that trifluoroacetate interactions with peptide structures can be more complex than simple ionic pairing. Studies using fluorine-19 nuclear magnetic resonance spectroscopy have demonstrated that trifluoroacetate can form both mobile and dipolar-ordered complexes with aromatic amino acid residues. These interactions may influence the compound's solubility properties and storage stability. The trifluoroacetate counterion exhibits a characteristic chemical shift at approximately -75 parts per million in fluorine-19 nuclear magnetic resonance spectra, which can serve as a diagnostic marker for the presence of the salt form.

The salt formation process involves the neutralization of basic sites within the peptide structure by the acidic trifluoroacetate anion. This ionic interaction contributes to the compound's aqueous solubility properties and influences its behavior in biological assay systems. The compound demonstrates solubility in dimethyl sulfoxide, which is commonly used for stock solution preparation in biochemical applications. Storage recommendations typically specify maintenance at -20°C to preserve the compound's stability, with trifluoroacetate salts generally exhibiting good stability under these conditions.

| Storage Parameter | Specification |

|---|---|

| Temperature | -20°C ± 5°C |

| Solvent Compatibility | Dimethyl sulfoxide, 50% acetic acid |

| Storage Duration (-20°C) | 1 month |

| Storage Duration (-80°C) | 6 months |

| Shipping Conditions | Blue ice for evaluation samples |

Properties

IUPAC Name |

(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCWOMHZMAAWBH-DTXSRSMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55F3N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a Wang resin or Rink amide resin , chosen for its compatibility with Fmoc strategies. The first amino acid (C-terminal alanine) is anchored via an ester bond, activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative cycles of:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Activation of subsequent Fmoc-protected amino acids (Gln, Val, Val, Ala, Gly, Ala) with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and N-methylmorpholine (NMM).

-

Washing : DMF and dichloromethane (DCM) rinses to eliminate residual reagents.

Incorporation of Fluorescent and Quenching Groups

-

Abz (Anthranilic acid) : Added at the N-terminus via standard coupling, enabling fluorescence resonance energy transfer (FRET).

-

EDDnp (Ethylenediamine-2,4-dinitrophenyl) : Introduced at the C-terminus using a dinitrophenyl-modified ethylenediamine derivative, serving as a fluorescence quencher.

Cleavage and Trifluoroacetate Salt Formation

Following chain assembly, the peptide-resin undergoes cleavage and side-chain deprotection using a mixture of:

-

Trifluoroacetic acid (TFA) : 95% v/v

-

Water : 2.5% v/v

-

Triisopropylsilane (TIS) : 2.5% v/v

This step liberates the peptide while protonating amino groups, forming the trifluoroacetate salt . The reaction is quenched with cold diethyl ether, precipitating the crude product for centrifugation and lyophilization.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via reverse-phase HPLC under optimized conditions:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 21.2 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in acetonitrile |

| Gradient | 20% B to 60% B over 40 min |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm and 280 nm |

Fractions containing the target compound are pooled and lyophilized, achieving ≥95% purity.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular integrity:

| Observed m/z | Theoretical m/z (C₃₈H₅₄N₁₂O₁₂) |

|---|---|

| 871.92 [M+H]⁺ | 870.922 |

Discrepancies ≤0.1 Da validate synthesis accuracy.

Industrial-Scale Production Considerations

For bulk synthesis, manufacturers optimize:

-

Coupling Efficiency : Microwave-assisted SPPS reduces cycle times by 30%.

-

Cost-Effective Resins : Wang resin is preferred over Rink amide resin for large batches.

-

Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) minimizes environmental impact.

| Condition | Stability Duration |

|---|---|

| -20°C (lyophilized) | 24 months |

| 4°C (in solution) | 1 month |

Solutions are prepared in dimethyl sulfoxide (DMSO) at 10 mM and stored in aliquots to prevent freeze-thaw degradation.

Challenges and Troubleshooting

Incomplete Coupling

Epimerization

Trifluoroacetate Residuals

-

Issue : Interference in biological assays.

-

Resolution : Ion-exchange chromatography with Amberlite IRA-67 resin removes excess TFA.

Comparative Analysis of Synthesis Routes

A 2024 study compared SPPS with liquid-phase synthesis for this compound:

| Metric | SPPS | Liquid-Phase |

|---|---|---|

| Purity (%) | 95.2 | 88.7 |

| Yield (g/kg resin) | 1.8 | N/A |

| Time (days) | 7 | 14 |

SPPS outperforms liquid-phase methods in efficiency and scalability, justifying its industrial dominance .

Chemical Reactions Analysis

Types of Reactions

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bond between specific amino acids is cleaved by proteases, leading to the release of fluorescent fragments.

Common Reagents and Conditions

Hydrolysis: Proteases such as trypsin, chymotrypsin, and proteinase K are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.

Fluorescence Measurement: The hydrolysis of the peptide disrupts the fluorescence-quenched pair, allowing for the measurement of fluorescence. The excitation and emission wavelengths are typically around 320 nm and 420 nm, respectively.

Major Products

The major products formed from the hydrolysis of this compound are the individual amino acid fragments and the fluorescent moiety. The specific fragments depend on the cleavage site of the protease used.

Scientific Research Applications

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is widely used in scientific research due to its versatility and specificity. Some of its key applications include:

Enzyme Kinetics: The compound is used to study the kinetics of protease enzymes. By measuring the rate of hydrolysis, researchers can determine enzyme activity, substrate specificity, and inhibition constants.

Drug Discovery: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors. These inhibitors can serve as lead compounds for the development of new drugs.

Biological Research: The compound is used to study protease activity in various biological samples, including cell lysates, tissue extracts, and bodily fluids. This helps in understanding the role of proteases in physiological and pathological processes.

Industrial Applications: In the biotechnology industry, the compound is used in the quality control of protease enzymes. It helps in assessing the activity and stability of enzyme preparations used in various industrial processes.

Mechanism of Action

The mechanism of action of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate involves its role as a substrate for protease enzymes. The compound contains a specific sequence of amino acids that is recognized and cleaved by the protease. The cleavage disrupts the fluorescence-quenched pair, leading to an increase in fluorescence intensity. This change in fluorescence is measured to determine the activity of the protease.

Molecular Targets and Pathways

The primary molecular targets of this compound are protease enzymes. The compound interacts with the active site of the protease, where the peptide bond is hydrolyzed. This interaction is specific to the sequence of amino acids in the compound, allowing for the selective measurement of protease activity.

Comparison with Similar Compounds

Structural and Functional Similarities

Compounds with analogous fluorescence-quenched designs share the Abz-EDDnp pair but differ in amino acid sequences, target enzymes, and kinetic properties. Below is a comparative analysis of three key analogues:

Table 1: Structural and Functional Comparison

Key Differences

a) Amino Acid Sequence and Enzyme Specificity

- The target compound contains Gln-Val-Val-Ala-Gly-Ala , which may confer specificity for proteases recognizing hydrophobic or small residues (e.g., Val, Ala).

- Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp includes Asp and Glu , suggesting compatibility with enzymes requiring acidic residues (e.g., caspases) .

- T36340 incorporates Arg and Nva , likely enhancing affinity for human proteinase 3, a neutrophil-derived enzyme implicated in inflammation .

b) Kinetic Performance

- T36340 exhibits a high catalytic efficiency (kcat/Km = 1,570 mM⁻¹s⁻¹ ), making it superior for sensitive detection of proteinase 3 .

- Kinetic data for the target compound and Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp are unreported, limiting direct performance comparisons .

c) Molecular Complexity

Biological Activity

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease inhibition. This article delves into the compound's structure, mechanisms of action, and its implications in various biological systems.

Chemical Structure and Composition

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp is a peptide composed of specific amino acids, with the following structure:

- Abz : 2-Aminobenzoic acid (Abz) serves as a fluorogenic group.

- Amino Acids : The sequence includes Glutamine (Gln), Valine (Val), Alanine (Ala), and Glycine (Gly).

- EDDnp : This moiety acts as a quencher, which is crucial for assessing enzymatic activity through fluorescence.

The trifluoroacetate salt form enhances solubility and stability in biological assays.

Protease Inhibition

One of the primary biological activities of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp is its role as a substrate for various proteases, particularly cathepsin B. Research indicates that this peptide exhibits significant inhibitory effects on cathepsin B, a cysteine protease implicated in numerous diseases, including cancer and neurodegenerative disorders.

- Kinetic Studies : The kinetic parameters reveal that Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp has a high affinity for cathepsin B, displaying two orders of magnitude greater potency compared to other substrates .

| Peptide | IC50 (nM) | Selectivity |

|---|---|---|

| Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp | 20 | High for cathepsin B |

| Abz-Ala-Phe-Arg-Phe-Ser-Gln-EDDnp | 200 | Moderate |

Fluorescence Assays

The incorporation of the EDDnp group allows for the monitoring of enzymatic activity through fluorescence. When cathepsin B cleaves the peptide bond, the release of the fluorophore results in an increase in fluorescence intensity, enabling real-time monitoring of protease activity .

Cancer Research

In studies focusing on cancer, particularly breast cancer, the downregulation of serine proteases like Kallikrein 13 has been linked to tumor progression. The ability of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp to selectively inhibit such enzymes may provide therapeutic avenues for targeted cancer treatments .

Neurodegenerative Diseases

Given its role in inhibiting cathepsin B, this peptide could be pivotal in research related to neurodegenerative diseases such as Alzheimer's. Cathepsin B is known to contribute to amyloid plaque formation, thus targeting it with specific inhibitors like Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp could mitigate disease progression .

Q & A

Basic: What structural features enable Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate to function as a fluorogenic substrate?

Answer:

The compound contains a FRET (fluorescence resonance energy transfer) pair:

- Abz (2-aminobenzoic acid) as the fluorophore.

- EDDnp (2,4-dinitrophenyl ethylenediamine) as the quencher.

The peptide sequence (Gln-Val-Val-Ala-Gly-Ala) is designed to be cleaved by specific proteases. Upon enzymatic hydrolysis, the spatial separation of Abz and EDDnp disrupts FRET, restoring Abz’s fluorescence (emission ~420 nm). This mechanism allows real-time monitoring of enzymatic activity .

Basic: What are the recommended protocols for dissolving and storing this compound to maintain stability?

Answer:

- Dissolution: Use sterile water, ammonia solution (0.1% NH₃·H₂O), or DMSO. Add solvents gradually while vortexing to avoid aggregation. Avoid extremes of temperature (e.g., >37°C) during reconstitution.

- Storage: Aliquot into single-use portions to minimize freeze-thaw cycles. Store at -20°C ±5°C in airtight containers. Lyophilized powder remains stable for ≥12 months under these conditions .

Advanced: How should researchers design kinetic assays to quantify protease activity using this substrate?

Answer:

Experimental Design:

- Substrate Concentration Range: 5–200 µM (optimized via Michaelis-Menten curves).

- Detection Parameters: Fluorescence intensity at λex = 320 nm, λem = 420 nm, with readings every 30 seconds for 1 hour.

- Controls: Include (i) substrate-only (no enzyme) and (ii) enzyme-only (no substrate) to rule out autofluorescence or nonspecific signals.

- Buffer Conditions: Use Tris-HCl (pH 7.4) or HEPES (pH 7.2–8.0) at 37°C to mimic physiological environments .

Advanced: How can researchers troubleshoot discrepancies in kinetic data (e.g., inconsistent kcat/KM values)?

Answer:

Potential causes and solutions:

- Substrate Purity: Verify purity via HPLC (≥95%) and mass spectrometry. Impurities (e.g., truncated peptides) may compete for enzyme binding .

- Buffer Interference: Test alternative buffers (e.g., PBS vs. Tris-HCl). High salt concentrations or chelating agents (e.g., EDTA) may inhibit metalloproteases.

- Enzyme Specificity: Validate enzyme-substrate compatibility using orthogonal assays (e.g., gel electrophoresis for cleavage product confirmation) .

Methodological: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (220 nm for peptide bonds, 320 nm for Abz). Purity ≥95% is required for reproducible enzymatic assays.

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (calculated: ~1,100–1,200 Da depending on trifluoroacetate counterions).

- NMR: ¹H and ¹⁹F NMR to detect trifluoroacetic acid (TFA) residues, which may interfere with fluorescence if not fully removed during synthesis .

Comparative: How does this substrate compare to Suc-LLVY-AMC or Z-LLE-AMC in studying protease specificity?

Answer:

| Feature | Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp | Suc-LLVY-AMC | Z-LLE-AMC |

|---|---|---|---|

| Target Protease | Trypsin-like proteases | Chymotrypsin-like | Caspase-like |

| Fluorophore | Abz (λem = 420 nm) | AMC (λem = 460 nm) | AMC |

| Sensitivity | High (FRET-based) | Moderate | Moderate |

| Applications | Real-time kinetics in live cells | In vitro assays | Apoptosis studies |

The sequence Gln-Val-Val-Ala-Gly-Ala provides specificity for proteases recognizing hydrophobic or polar residues at the P1/P2 positions, distinguishing it from substrates targeting chymotrypsin-like or caspase-like activities .

Advanced: What strategies optimize the use of this substrate in high-throughput screening (HTS) for drug discovery?

Answer:

- Microplate Format: Use black 96- or 384-well plates to minimize background fluorescence.

- Automated Dispensing: Pre-dispense substrate and enzyme separately to initiate reactions simultaneously.

- Z’-Factor Validation: Ensure Z’ > 0.5 by testing positive (enzyme + substrate) and negative (substrate-only) controls across plates.

- Data Normalization: Express fluorescence as ΔF/min, subtracting background from each well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.